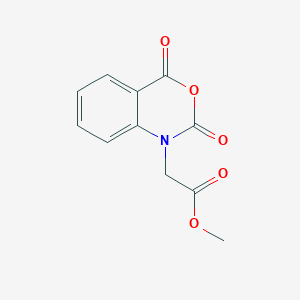

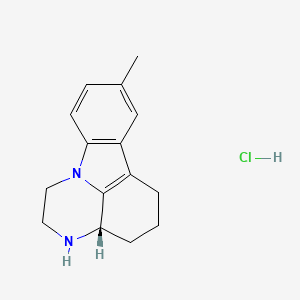

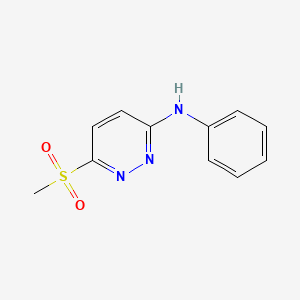

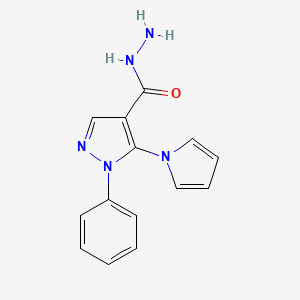

(-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride

説明

Indolo[3,2,1-jk]carbazole (ICz) and thienopyrrolo[3,2,1-jk]carbazole are rigid polyaromatic building blocks that have been used in the development of functional organic materials . They have been studied as core structures of green or blue multiresonance emitters .

Synthesis Analysis

The preparation of three regioisomeric thienopyrrolo[3,2,1-jk]carbazoles was achieved using a convenient C-H activation approach . The incorporation of thiophene into the triarylamine framework significantly impacted the molecular properties of the parent indolo[3,2,1-jk]carbazole scaffold .

Molecular Structure Analysis

The planarity and rigidity of the structure of ICz can strengthen the intermolecular interaction via molecular packing, facilitating the electron hopping mechanism between molecules and increasing electron mobility .

Chemical Reactions Analysis

The investigated thienopyrrolo[3,2,1-jk]carbazoles exhibited irreversible oxidation, as typically found for indolo[3,2,1-jk]carbazoles and 9H-carbazole derivatives, owing to the instability of the radical cations formed .

Physical And Chemical Properties Analysis

Dependent on the exact substitution pattern, the absorption onsets of the new materials are shifted towards slightly higher wavelengths compared to parent indolo[3,2,1-jk]carbazole, whereas the emission maxima of the sulfur derivatives is shifted from 375 to 410 nm .

科学的研究の応用

Synthesis and Antidepressant Applications

- Synthesis Methodology : A new simple laboratory method for the synthesis of 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride, known as pirazidol, has been developed. This synthesis involves the reaction of α-bromoacetaldehyde dibutylacetal, ammonium acetate, and 1,2,3,4-tetrahydro-6-methyl-1-ketocarbazole in acetic acid, followed by reduction with sodium borohydride (Grinev, Krichevskii, & Romanova, 1983).

- Antidepressant Effects : The compound exhibits pharmacological effects typical of antidepressants. Clinical trials have shown its effectiveness as an antidepressant drug (Mashkovsky & Andrejeva, 1981).

Pharmacological Properties

- Pharmacological Profile : Pirlindole, another name for the compound, has been characterized in various animal models. Its mechanism of action includes antagonizing the depressant effects of reserpine and potentiating the central effects of amphetamine and L-dopa (Martorana, Schindler, & Nitz, 1985).

- Monoamine Oxidase Inhibition : The compound and its analogues have been shown to inhibit monoamine oxidase A (MAO-A) and B (MAO-B), important targets in depression treatment. This inhibition has been confirmed through 3D-QSAR and CoMFA analysis (Medvedev et al., 1998).

Additional Research and Applications

- Antitubercular Activity : Studies have found that pyrazidol, another name for the compound, inhibits the growth of tuberculosis mycobacteria in vitro. This suggests potential applications in developing antitubercular agents (Filitis et al., 1986).

- Analytical Methodology : Analytical methods for the determination of pirlindole in plasma and urine using high-performance liquid chromatography have been developed, aiding in pharmacokinetic studies (Ostrowski et al., 1984).

作用機序

将来の方向性

The development of rigid polyaromatic building blocks for narrowband violet fluorophores has received tremendous attention . The strategic implementation of ICz subunits into polycyclic heteroaromatics is proposed, making use of not only the multi-resonance for narrowband emission but also the enhanced electronic coupling of para-positioned nitrogen atoms to narrow energy gaps .

特性

IUPAC Name |

(5S)-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOOCLGAAEVIF-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N3CCN[C@@H]4C3=C2CCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932627 | |

| Record name | 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride | |

CAS RN |

145511-51-9 | |

| Record name | 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145511519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate](/img/structure/B3060858.png)

![Methyl 5-[(phenylsulfonyl)methyl]-2-furoate](/img/structure/B3060859.png)

![1-[2-(Thiophen-2-yl)ethyl]guanidine](/img/structure/B3060862.png)

![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)

![1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3060880.png)